5-(difluoromethoxy)-1H-benzimidazole-2-thiol

Catalog No.
S759193
CAS No.
97963-62-7
M.F
C8H6F2N2OS
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(difluoromethoxy)-1H-benzimidazole-2-thiol

CAS Number

97963-62-7

Product Name

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

IUPAC Name

5-(difluoromethoxy)-1,3-dihydrobenzimidazole-2-thione

Molecular Formula

C8H6F2N2OS

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)12-8(14)11-5/h1-3,7H,(H2,11,12,14)

InChI Key

HJMVPNAZPFZXCP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OC(F)F)NC(=S)N2

Synonyms

5-(Difluoromethoxy)-1,3-dihydro-2H-benzimidazole-2-thione; 5-Difluoromethoxy-2-mercaptobenzimidazole; SKA 47; USP Pantoprazole Related Compound C;

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=S)N2
  • Thiol Chemistry

    The presence of the thiol group (SH) in 5-DFMBT suggests potential applications in thiol-ene click chemistry. This type of reaction allows for the conjugation of biomolecules or other functional groups to 5-DFMBT for targeted drug delivery or the development of new materials [].

  • Benzimidazole Scaffold

  • Fluorine Chemistry

    The incorporation of the difluoromethoxy group (OCF2H) introduces fluorine atoms into the molecule. Fluorine substitution can sometimes improve the drug-like properties of a molecule, such as increasing its metabolic stability or improving its membrane permeability []. Therefore, 5-DFMBT could be of interest in medicinal chemistry research programs.

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C8H6F2N2OSC_8H_6F_2N_2OS. It features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of a difluoromethoxy group at the 5-position and a thiol (-SH) group at the 2-position contributes to its unique properties and potential applications in pharmaceuticals and agrochemicals. This compound is recognized for its role as an impurity in certain pharmaceutical formulations, particularly related to proton pump inhibitors like pantoprazole .

  • Thiol Group: Thiols can have unpleasant odors and may be mildly irritating to the skin and eyes.
  • Fluorine Atoms: While the difluoromethoxy group is unlikely to be highly reactive, it's advisable to handle the compound with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood.

The chemical reactivity of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol can be attributed to its functional groups. The thiol group can participate in nucleophilic substitution reactions, while the difluoromethoxy group may influence electrophilic aromatic substitution reactions. Common reactions include:

  • Nucleophilic Addition: The thiol can react with electrophiles to form thioethers or disulfides.
  • Oxidation: The thiol group can be oxidized to form disulfides under appropriate conditions.
  • Electrophilic Substitution: The difluoromethoxy group can direct electrophiles to ortho and para positions on the aromatic ring.

These reactions are essential for synthesizing various derivatives and understanding the compound's behavior in biological systems .

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol exhibits notable biological activities, primarily due to its structural features. It has been studied for:

  • Antimicrobial Properties: Some derivatives of benzimidazole compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, suggesting that further exploration could lead to novel anticancer agents.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways relevant in disease processes .

The synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol typically involves multi-step reactions. A common synthetic route includes:

  • Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.
  • Introduction of Difluoromethoxy Group: Using difluoromethylation techniques, such as reacting with difluoromethyl ether.
  • Thiol Group Addition: Employing thiolating agents to introduce the thiol functionality at the 2-position.

These steps may require specific conditions such as temperature control and the use of catalysts to achieve optimal yields .

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol has several applications, particularly in:

  • Pharmaceuticals: As an impurity in proton pump inhibitors, it is crucial for quality control in drug formulations.
  • Research: Used as a reference compound in studies investigating benzimidazole derivatives' biological activities.
  • Agrochemicals: Potential applications in developing new pesticides or fungicides due to its antimicrobial properties .

Interaction studies involving 5-(difluoromethoxy)-1H-benzimidazole-2-thiol focus on its binding affinity with various biological targets. These studies include:

  • Protein-Ligand Interactions: Assessing how the compound binds to specific proteins, which may elucidate its mechanism of action.
  • Enzyme Kinetics: Evaluating how it affects enzyme activity, particularly those involved in metabolic pathways related to diseases.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent biological effects .

Several compounds share structural similarities with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspect
1H-Benzimidazole-2-thiolBenzimidazole core with thiol groupLacks difluoromethoxy substituent
5-Methyl-1H-benzimidazole-2-thiolMethyl group instead of difluoromethoxyDifferent electronic properties
5-Fluoro-1H-benzimidazole-2-thiolFluoro group at the 5-positionVariation in halogen substituent
PantoprazoleProton pump inhibitor with similar coreContains additional functional groups

The uniqueness of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol lies primarily in the presence of the difluoromethoxy group, which influences both its chemical reactivity and biological activity compared to other benzimidazole derivatives .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

216.01689032 g/mol

Monoisotopic Mass

216.01689032 g/mol

Heavy Atom Count

14

UNII

39P59C89NV

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

97963-62-7

Wikipedia

5-(difluoromethoxy)-1H-benzimidazole-2-thiol

Dates

Modify: 2023-08-15

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